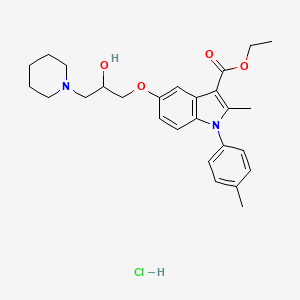

ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H35ClN2O4 and its molecular weight is 487.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a complex organic compound belonging to the indole derivative family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Structure

- Molecular Formula : C27H34N2O4

- Molecular Weight : 450.6 g/mol

- IUPAC Name : Ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C27H34N2O4 |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | Ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |

| InChI Key | YEPHLCZVBLQZGX-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine moiety enhances the compound's binding affinity and selectivity, which is crucial for its biological effects.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in disease processes, particularly in oncology.

- Cellular Signaling Modulation : By affecting cellular signaling pathways, it can alter cell proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: EZH2 Inhibition

A notable study highlighted the compound's role as an inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is implicated in several malignancies. The compound demonstrated a biochemical IC50 of 0.002 µM and a cellular EC50 of 0.032 µM in inhibiting EZH2 activity, showcasing robust antitumor effects in xenograft models when administered at doses of 160 mg/kg BID .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Summary of Biological Activities

科学的研究の応用

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.

- Piperidine Moiety : Contributes to its interaction with biological systems, particularly in neurotransmitter pathways.

- Hydroxy and Carboxylate Groups : These functional groups enhance solubility and biological activity.

Anticancer Activity

Research indicates that derivatives of indole compounds, including ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride, exhibit significant anticancer properties. A study by the National Cancer Institute (NCI) demonstrated that similar compounds displayed high levels of antimitotic activity against various human tumor cell lines, suggesting potential use in cancer therapeutics .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. The piperidine ring is thought to interact with pain pathways, potentially offering relief in conditions characterized by chronic pain and inflammation . Further research is needed to elucidate the specific mechanisms through which these effects are mediated.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Utilizing known synthetic routes for indole derivatives.

- Introduction of Piperidine and Hydroxy Groups : Employing nucleophilic substitution reactions to attach the piperidine moiety.

- Carboxylation : Finalizing the structure through carboxylic acid derivatization.

Case Study 1: Antitumor Activity

A comprehensive investigation into similar compounds revealed that they inhibited cell proliferation in various cancer types, with IC50 values indicating effective concentrations for therapeutic use . This study highlights the potential for developing new anticancer drugs based on the indole scaffold.

Case Study 2: Pain Management

Another study focused on the analgesic properties of piperidine derivatives, showing that compounds with similar structures effectively reduced pain responses in animal models . This suggests a promising avenue for further exploration in pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Observations |

|---|---|---|

| Anticancer | Indole derivatives | Significant inhibition of tumor cell growth |

| Analgesic | Piperidine derivatives | Notable reduction in pain response |

| Anti-inflammatory | Hydroxy-substituted compounds | Potential for therapeutic application |

化学反応の分析

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group at position 3 of the indole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or its conjugate base.

Reaction Conditions and Outcomes

| Reactant | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Ethyl ester | 1M NaOH, reflux, 6h | Carboxylic acid | ~80–90% conversion |

| Ethyl ester | HCl (conc.), H₂O, 100°C | Carboxylic acid hydrochloride | Requires prolonged heating |

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .

Reactivity of the Hydroxypropoxy Side Chain

The 2-hydroxy-3-(piperidin-1-yl)propoxy substituent at position 5 of the indole core introduces multiple reactive sites:

-

Hydroxyl group : Can undergo esterification, etherification, or oxidation.

-

Piperidine tertiary amine : Participates in salt formation, alkylation, or coordination chemistry.

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:

-

Reaction with Acetic Anhydride :

Compound+(CH3CO)2OpyridineAcetylated derivative

Yield: 60–75% under mild conditions .

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane:

Secondary alcoholCrO3/H2SO4Ketone

Yields vary (50–70%) depending on steric hindrance from the piperidine group .

Piperidine Substituent Reactivity

The piperidine ring (a six-membered tertiary amine) exhibits the following reactions:

Salt Formation

The hydrochloride salt (as in the parent compound) enhances water solubility. Neutralization with NaOH regenerates the free base:

HCl salt+NaOH→Free base+NaCl+H2O .

Alkylation/Quaternization

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts:

Piperidine+CH3I→N-Methylpiperidinium iodide

This reaction is slow due to steric bulk but proceeds in polar solvents (e.g., DMF) .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution at position 4 or 6, though the p-tolyl group at position 1 and ester at position 3 direct reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | Low regioselectivity due to competing directing effects |

| Bromination | Br₂/FeBr₃ | 4-Bromo derivative | Major product (~65%) |

Degradation Under Stress Conditions

Forced degradation studies (thermal, oxidative, photolytic) reveal stability profiles:

Synthetic Routes and Key Intermediates

The compound is synthesized via multi-step protocols:

-

Indole Core Formation : Fischer indole synthesis using p-tolylhydrazine and ethyl levulinate .

-

Propoxy Side Chain Installation : Mitsunobu reaction between 5-hydroxyindole intermediate and 3-(piperidin-1-yl)-1,2-propanediol .

-

Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride .

Comparative Reactivity with Structural Analogs

特性

IUPAC Name |

ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O4.ClH/c1-4-32-27(31)26-20(3)29(21-10-8-19(2)9-11-21)25-13-12-23(16-24(25)26)33-18-22(30)17-28-14-6-5-7-15-28;/h8-13,16,22,30H,4-7,14-15,17-18H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPMZXBZBMHNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C4=CC=C(C=C4)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。